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Compound of Interest

2-Fluoro-2'-morpholinomethy!
Compound Name:
benzophenone

Cat. No. B1327242

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the compound 2-Fluoro-2'-morpholinomethyl benzophenone. Due to the limited
availability of direct experimental spectra for this specific molecule in public databases, this
guide leverages data from analogous structures and fundamental spectroscopic principles to
predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also
provided.

Chemical Structure and Properties
e |[UPAC Name: (2-fluorophenyl)[2-(morpholin-4-ylmethyl)phenyllmethanone
e CAS Number: 898750-74-8

e Molecular Formula: C1eHi1eFNO2

e Molecular Weight: 299.34 g/mol

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 2-Fluoro-2'-
morpholinomethyl benzophenone based on the analysis of its functional groups and
comparison with similar compounds.

'H NMR Spectroscopy (Predicted)

Solvent: CDCIs Reference: Tetramethylsilane (TMS)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~78-7.2 m 8H Aromatic Protons
~3.7 t 4H -CHz2-O- (Morpholine)
~3.6 S 2H Ar-CHz-N
~25 t 4H -CHz-N- (Morpholine)

13C NMR Spectroscopy (Predicted)

Solvent: CDCIz

Chemical Shift (6, ppm) Assignment

~ 195 C=0 (Ketone)

~ 160 (d, YJCF = 250 Hz) C-F (Aromatic)
~135-120 Aromatic Carbons

~ 67 -CHz2-O- (Morpholine)
~ 60 Ar-CH2-N

~ 53 -CHz-N- (Morpholine)

Infrared (IR) Spectroscopy (Predicted)
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Wavenumber (cm~?) Intensity Assignment
~ 3100 - 3000 Medium Aromatic C-H Stretch[1]
~ 2950 - 2800 Medium Aliphatic C-H Stretch
~ 1670 Strong C=0 Stretch (Ketone)[2]
~ 1600, 1480 Medium-Strong Aromatic C=C Stretch[1]
~ 1250 Strong C-F Stretch
1115 Strong C-0-C S.tretch (Ether in
Morpholine)

Mass Spectrometry (MS) (Predicted)

lonization Mode: Electron lonization (El)
m/z Relative Intensity Assignment
299 Moderate [M]* (Molecular lon)
200 High [M - CaHoNO]*
182 Moderate [CeHaCOCeHs]*
123 Moderate [FCeH4COJ™*
100 High ]E:;;Hr;::l]tc))r (Morpholinomethyl
95 Moderate [FCeHa]*
77 Moderate [CeHs]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a

compound like 2-Fluoro-2'-morpholinomethyl benzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.[3][4] Add a small amount of a
reference standard, typically tetramethylsilane (TMS), if not already present in the solvent.[3]

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the
instrument to optimize the magnetic field homogeneity.

Data Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. For 13C
NMR, a proton-decoupled sequence is typically used to simplify the spectrum. Key
parameters to set include the number of scans, relaxation delay, and spectral width.

Data Processing: Perform a Fourier transform on the acquired free induction decay (FID) to
obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals in the
'H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
common. Place a small amount of the powdered sample directly on the ATR crystal.[5]
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry
potassium bromide and pressing it into a thin disk.[6] For a liquid sample, a thin film can be
cast on a salt plate (e.g., NaCl).

Background Spectrum: Record a background spectrum of the empty sample compartment
(or the clean ATR crystal/KBr pellet) to subtract atmospheric and instrumental interferences.

[5]

Sample Spectrum: Place the prepared sample in the instrument's beam path and record the
spectrum.[5]

Data Analysis: The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.[5] Identify
the characteristic absorption bands and assign them to the corresponding functional groups.

[7]

Mass Spectrometry (MS)
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e Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-
Mass Spectrometry (GC-MS) is a suitable method.[8] The sample, dissolved in a volatile
solvent, is injected into the GC, where it is vaporized and separated from the solvent and any
impurities. Alternatively, direct insertion probes can be used for pure samples.

 lonization: As the sample elutes from the GC column, it enters the ion source of the mass
spectrometer. For structural elucidation, Electron lonization (EIl) is commonly used, where
high-energy electrons bombard the sample molecules, causing ionization and fragmentation.
[91[10]

e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole,
time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

» Detection: A detector records the abundance of each ion at a specific m/z value, generating
a mass spectrum.

o Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and the
fragmentation pattern. The fragmentation pattern provides valuable information about the
molecule's structure.[11]

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the
relationship between the different spectroscopic techniques in chemical characterization.
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Caption: General workflow for the spectroscopic characterization of a chemical compound.
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Caption: Relationship between spectroscopic data and molecular structure determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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